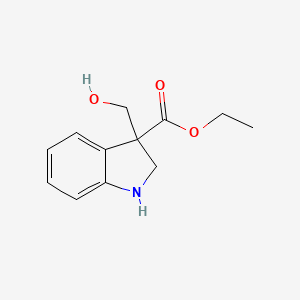
Ethyl 3-(hydroxymethyl)indoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(hydroxymethyl)indoline-3-carboxylate is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are prevalent in various natural products and pharmaceuticals due to their diverse biological activities
Preparation Methods
The synthesis of Ethyl 3-(hydroxymethyl)indoline-3-carboxylate typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method includes the reaction of indole-3-carboxylic acid with ethyl chloroformate in the presence of a base, followed by reduction of the resulting ester to introduce the hydroxymethyl group . Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 3-(hydroxymethyl)indoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures to achieve the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Ethyl 3-(hydroxymethyl)indoline-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex indole derivatives, which are valuable in organic synthesis and drug development.
Biology: This compound is used in the study of biological pathways involving indole derivatives, contributing to the understanding of their roles in cellular processes.
Mechanism of Action
The mechanism of action of Ethyl 3-(hydroxymethyl)indoline-3-carboxylate involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by binding to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Ethyl 3-(hydroxymethyl)indoline-3-carboxylate can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
What sets this compound apart is its unique combination of functional groups, which allows for diverse chemical modifications and applications in various fields.
Properties
Molecular Formula |
C12H15NO3 |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
ethyl 3-(hydroxymethyl)-1,2-dihydroindole-3-carboxylate |
InChI |
InChI=1S/C12H15NO3/c1-2-16-11(15)12(8-14)7-13-10-6-4-3-5-9(10)12/h3-6,13-14H,2,7-8H2,1H3 |
InChI Key |
PHMSNQLCNAIVJE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CNC2=CC=CC=C21)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















